9,10-Anthracenedione, 1,4-bis(acetyloxy)-
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Overview
Description
9,10-Anthracenedione, 1,4-bis(acetyloxy)- is a derivative of anthraquinone, a compound known for its applications in dyes and pigments. This specific compound features two acetyloxy groups attached to the 1 and 4 positions of the anthracenedione structure, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4-bis(acetyloxy)- typically involves the acetylation of 1,4-dihydroxyanthraquinone. This reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions often include heating the mixture to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1,4-bis(acetyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone structure to anthracene derivatives.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce anthracene derivatives.
Scientific Research Applications
9,10-Anthracenedione, 1,4-bis(acetyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1,4-bis(acetyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects can include inhibition of enzyme activity, induction of apoptosis in cancer cells, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione: The parent compound, known for its use in dyes and pigments.
1,4-Dihydroxyanthraquinone: A precursor in the synthesis of 9,10-Anthracenedione, 1,4-bis(acetyloxy)-.
1,4-Bis(methylamino)anthraquinone: Another derivative with different functional groups.
Uniqueness
9,10-Anthracenedione, 1,4-bis(acetyloxy)- is unique due to the presence of acetyloxy groups, which can influence its reactivity and potential applications. These groups can enhance the compound’s solubility and modify its interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2289-36-3 |
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Molecular Formula |
C18H12O6 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
(4-acetyloxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C18H12O6/c1-9(19)23-13-7-8-14(24-10(2)20)16-15(13)17(21)11-5-3-4-6-12(11)18(16)22/h3-8H,1-2H3 |
InChI Key |
RLHYRFVLZOSXDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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